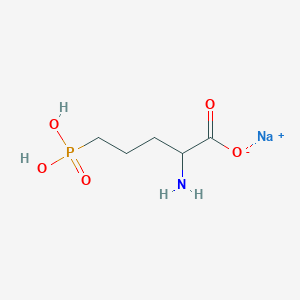

Sodium 2-amino-5-phosphonopentanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It is a selective NMDA receptor antagonist that competitively inhibits the ligand (glutamate) binding site of NMDA receptors . This compound is instrumental in studying various cellular processes, particularly in neuroscience.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-amino-5-phosphonopentanoate typically involves the reaction of 2-amino-5-phosphonovaleric acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the purity and stability of the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain consistency and purity. The compound is usually produced in a crystalline form and is highly soluble in water .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-amino-5-phosphonopentanoate primarily undergoes substitution reactions due to the presence of the amino and phosphono groups. It does not typically participate in oxidation or reduction reactions under standard conditions .

Common Reagents and Conditions: The compound reacts with various reagents, including acids and bases, under controlled pH conditions. It is stable in aqueous solutions and can be used in conjunction with other biochemical reagents for experimental purposes .

Major Products: The major products formed from reactions involving this compound are typically derivatives of the original compound, where the amino or phosphono groups are modified .

Scientific Research Applications

Sodium 2-amino-5-phosphonopentanoate is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:

Neuroscience: It is used to study NMDA receptor function and its role in synaptic plasticity, learning, and memory.

Pharmacology: The compound is employed to investigate the effects of NMDA receptor antagonists on various physiological and pathological processes.

Cellular Biology: Researchers use it to explore cellular signaling pathways and the role of NMDA receptors in cellular processes.

Medical Research: It has potential therapeutic applications in conditions such as epilepsy, neurodegenerative diseases, and pain management.

Mechanism of Action

Sodium 2-amino-5-phosphonopentanoate exerts its effects by selectively binding to the NMDA receptor’s glutamate binding site, thereby inhibiting the receptor’s activity . This inhibition prevents the influx of calcium ions into the cell, which is crucial for synaptic plasticity and long-term potentiation (LTP). The compound’s action on NMDA receptors makes it a valuable tool for studying synaptic transmission and plasticity .

Comparison with Similar Compounds

- 2-amino-5-phosphonovaleric acid (APV)

- 2-amino-7-phosphonoheptanoic acid (AP7)

- D-2-amino-5-phosphonopentanoate (D-AP5)

Comparison: Sodium 2-amino-5-phosphonopentanoate is unique in its high selectivity and competitive inhibition of NMDA receptors compared to other similar compounds . While compounds like AP7 and D-AP5 also inhibit NMDA receptors, this compound is preferred for its rapid action and stability in experimental conditions .

Properties

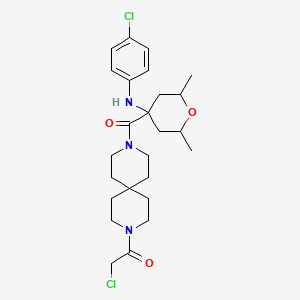

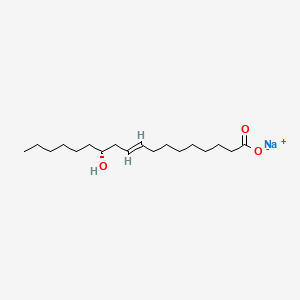

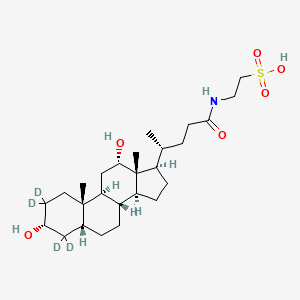

Molecular Formula |

C5H11NNaO5P |

|---|---|

Molecular Weight |

219.11 g/mol |

IUPAC Name |

sodium;2-amino-5-phosphonopentanoate |

InChI |

InChI=1S/C5H12NO5P.Na/c6-4(5(7)8)2-1-3-12(9,10)11;/h4H,1-3,6H2,(H,7,8)(H2,9,10,11);/q;+1/p-1 |

InChI Key |

KWRCYAPNGUCHOE-UHFFFAOYSA-M |

Canonical SMILES |

C(CC(C(=O)[O-])N)CP(=O)(O)O.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(aminomethyl)-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12389830.png)

![2-[2-(5-Bromo-2-methoxyphenyl)ethyl]-N-[N\'-[(1-ethylpiperidin-4-yl)methyl]carbamimidoyl]-3-fluorobenzamide](/img/structure/B12389849.png)

![1-[[4-(methoxymethyl)-4-[[[(1R,2S)-2-phenylcyclopropyl]amino]methyl]piperidin-1-yl]methyl]cyclobutane-1-carboxylic acid;dihydrochloride](/img/structure/B12389857.png)

![N-[4-[2-amino-5-(2,6-dimethylpyridin-4-yl)pyridin-3-yl]phenyl]-4-[(3-fluoro-1-bicyclo[1.1.1]pentanyl)methylamino]-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B12389858.png)